tert-Butyl 3-aminopropanoate hydrochloride

Surface Functionalization Thermal Deprotection Ester Cleavage

Researchers relying on methyl or ethyl β-alanine esters for multi-step peptide synthesis often face orthogonal deprotection incompatibility and increased purification burden. tert-Butyl 3-aminopropanoate hydrochloride (HCl salt) solves this with acid-labile tert-butyl ester protection that withstands Fmoc removal conditions. - Orthogonal C-terminal protection: Stable to 20% piperidine/DMF, cleaved with TFA cocktails (95% TFA/2.5% TIPS/2.5% H₂O) during SPPS resin cleavage. - Validated for Pd-catalyzed amination in rhodamine fluorophore synthesis (Grimm & Lavis, Org. Lett. 2011). - Compact C2 linker for PROTAC design; hydrochloride salt ensures solubility in DMF/NMP for direct coupling with HBTU/HATU.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 58620-93-2
Cat. No. B555159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-aminopropanoate hydrochloride
CAS58620-93-2
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCN.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H
InChIKeyDOMTZTVJNZKUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-Aminopropanoate HCl: Peptide & PROTAC Building Block


tert-Butyl 3-aminopropanoate hydrochloride (CAS 58620-93-2), also known as β-alanine tert-butyl ester hydrochloride or H-β-Ala-OtBu·HCl, is a protected derivative of the non-proteinogenic amino acid β-alanine. It features a tert-butyl ester protecting group at the carboxyl terminus and is supplied as a hydrochloride salt, which improves its handling and solubility characteristics . This compound serves as a fundamental building block in organic synthesis, particularly in peptide chemistry where the tert-butyl ester group provides orthogonal protection that can be selectively removed under acidic conditions while leaving other protecting groups (e.g., Fmoc, Boc) intact . Its molecular formula is C7H16ClNO2 with a molecular weight of 181.66 g/mol .

Workflow Solid-phase peptide synthesis with orthogonal C‑terminal protection
Selection PROTAC linker precursor (Boc‑C2‑NH2 short alkyl chain)
Use context Rhodamine fluorophore synthesis via validated Pd‑catalyzed C‑N coupling
Research model β‑alanine prodrug design for lipophilicity modulation studies

tert-Butyl 3-Aminopropanoate HCl: Orthogonal Reactivity & Substitution Risks


While other β-alanine esters (e.g., methyl, ethyl, benzyl) are commercially available, substituting tert-butyl 3-aminopropanoate hydrochloride with these alternatives often leads to synthetic incompatibility, altered reaction outcomes, or increased purification burden. The tert-butyl ester group exhibits distinct reactivity profiles—specifically, it undergoes acid-catalyzed cleavage via an SN1 mechanism (loss of the tert-butyl cation), whereas methyl and ethyl esters require stronger aqueous acidic or basic conditions for hydrolysis [1]. This orthogonal reactivity is critical in multi-step syntheses where other base-labile protecting groups (e.g., Fmoc) are present. Furthermore, the hydrochloride salt form of this compound confers enhanced solubility in polar organic solvents (e.g., methanol) compared to its free base counterpart, facilitating homogeneous reaction conditions and simplifying workup procedures . Generic substitution without considering these factors can lead to incomplete deprotection, side reactions, or failed coupling steps.

Methyl or ethyl esters require stronger acidic/basic hydrolysis and may not be compatible with Fmoc deprotection or acid‑labile side‑chain protecting groups, risking incomplete deprotection or side reactions.

Free base form (CAS 15231‑41‑1) lacks defined solubility in methanol and is often handled as an oil; reproducible solution preparation may be harder and coupling efficiency may shift.

Benzyl or isopropyl esters exhibit different thermal cleavage profiles and storage requirements; thermolytic selectivity reported for the tert‑butyl ester may not transfer, complicating orthogonal deprotection strategies.

tert-Butyl 3-Aminopropanoate HCl: Comparative Evidence


Thermal Cleavage: tert-Butyl vs. Methyl Esters

In a study of thermal ester cleavage on grafted silica surfaces, the tert-butyl ester group exhibited a significantly lower thermolysis temperature compared to methyl and isopropyl esters. The limiting factor for cleavage was the thermal stability of the ester group, with the order: tert-butyl < isopropyl < methyl [1]. Methyl ester groups were not selectively cleaved by temperature, whereas the low thermolysis temperature of tert-butyl esters allowed for their selective cleavage, enabling orthogonal deprotection strategies [1].

Thermal Cleavage Selectivity
Class‑level
Thermolysis order: tert‑butyl < isopropyl < methyl
Supports orthogonal deprotection under mild thermal conditions on grafted surfaces
TGA/IR study on silica monolayers; qualitative ranking
Surface Functionalization Thermal Deprotection Ester Cleavage

Methanol Solubility: HCl Salt vs. Free Base

tert-Butyl 3-aminopropanoate hydrochloride exhibits well-defined solubility in methanol, forming a clear solution at a concentration of 0.3 g in 2 mL MeOH . In contrast, the free base form (tert-butyl 3-aminopropanoate, CAS 15231-41-1) lacks the hydrochloride counterion and demonstrates different solubility characteristics, often requiring alternative solvents or handling as an oil . This defined solubility profile facilitates accurate solution preparation for coupling reactions and analytical procedures.

Methanol Solubility
Data to verify
HCl salt: 0.3 g/2 mL clear solution
Free base: no defined methanol solubility data
Reproducible solution preparation for coupling and analytical procedures
Supplier‑reported behavior; validation in target reaction medium recommended
Solubility Sample Preparation Reaction Medium

Pd-Catalyzed C-N Coupling for Rhodamine Synthesis

β-Alanine tert-butyl ester hydrochloride has been specifically utilized as a reactant in the palladium-catalyzed C-N cross-coupling reaction to synthesize rhodamine dyes from fluorescein precursors . This transformation exploits the primary amine functionality of the deprotected β-alanine moiety to install a key structural element in rhodamine fluorophores. While other β-alanine esters could theoretically participate in similar couplings, the tert-butyl ester provides optimal protection during the coupling step and can be subsequently removed under mild acidic conditions without degrading the rhodamine core.

C‑N Coupling Utility
Reported
Validated in Pd‑catalyzed amination of fluorescein triflates for rhodamine synthesis
Established precedence reduces re‑optimization risk in published method
Refer to Grimm & Lavis, Org. Lett. 2011
C-N Cross-Coupling Fluorescent Dyes Rhodamine Synthesis

Storage Stability: Freezer Requirement

tert-Butyl 3-aminopropanoate hydrochloride requires storage at -20°C to maintain long-term stability . This is consistent with the behavior of many amino acid ester hydrochlorides, which can undergo hydrolysis or decomposition upon prolonged storage at room temperature. In contrast, more stable esters (e.g., benzyl esters) may tolerate higher storage temperatures. This storage requirement has direct implications for laboratory inventory management and procurement planning.

Storage Requirement
Data to verify
−20 °C long‑term storage
Freezer logistics necessary; compare with benzyl ester (2–8 °C) or methyl ester (ambient)
Supplier specification; stability under lab handling may vary
Storage Conditions Stability Procurement

PROTAC Linker: Short Alkyl Boc-C2-NH2

The free base form, tert-butyl 3-aminopropanoate (CAS 15231-41-1), is recognized as an alkyl/ether-based PROTAC linker (Boc-C2-NH2) and is widely used in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules . The hydrochloride salt (CAS 58620-93-2) serves as a convenient precursor that can be readily converted to the free base for use in PROTAC synthesis. The two-carbon alkyl chain provides a short, rigid linker that positions the E3 ligase ligand and target protein ligand in close proximity, which can be advantageous for inducing efficient ternary complex formation and subsequent ubiquitination.

PROTAC Linker Attribute
Class‑level
Short C2 alkyl linker (Boc‑C2‑NH2); precursor to free base
May influence ternary complex geometry compared to longer PEG linkers
Linker optimization is empirical; degradation efficiency is context‑dependent
PROTAC Linker Targeted Protein Degradation

tert-Butyl 3-Aminopropanoate HCl: Application Scenarios


SPPS with Orthogonal Carboxyl Protection

In SPPS, the tert-butyl ester group of tert-butyl 3-aminopropanoate hydrochloride serves as an orthogonal protecting group for the C-terminus of β-alanine. It remains stable under the basic conditions used for Fmoc deprotection (20% piperidine in DMF) but can be selectively removed with TFA cocktails (e.g., 95% TFA, 2.5% TIPS, 2.5% H2O) during final cleavage from the resin. This orthogonal reactivity is essential when synthesizing peptides that contain other acid-labile side-chain protecting groups (e.g., Boc, Pbf). The hydrochloride salt form ensures compatibility with standard coupling reagents (HBTU, HATU) in DMF or NMP.

Rhodamine Fluorescent Probes via C-N Coupling

Researchers synthesizing rhodamine dyes for fluorescence microscopy or flow cytometry should procure tert-butyl 3-aminopropanoate hydrochloride based on its validated use in the Grimm and Lavis methodology (Org. Lett. 2011, 13, 6354). The compound acts as a nucleophilic coupling partner in the Pd-catalyzed amination of fluorescein triflates, installing the β-alanine moiety that is critical for the photophysical properties of the resulting rhodamine fluorophores. Using this specific building block ensures reproducibility of the published procedure and minimizes the need for re-optimization.

PROTAC Design: Short Alkyl Linker (Boc-C2-NH2)

For medicinal chemists designing PROTACs, tert-butyl 3-aminopropanoate hydrochloride provides a convenient entry to the Boc-C2-NH2 linker. After neutralization, the free amine can be coupled to a carboxylic acid-containing E3 ligase ligand (e.g., VHL or CRBN ligand), while the tert-butyl ester can be deprotected to reveal a carboxylic acid for subsequent coupling to a target protein ligand. This short, two-carbon linker is particularly useful when a compact linker is required to achieve optimal ternary complex geometry, or when longer, more flexible PEG linkers have been shown to reduce degradation efficiency.

β-Alanine Prodrugs & Peptidomimetics

The compound is employed in the synthesis of β-alanine-derived prodrugs and peptidomimetics where the tert-butyl ester serves as a prodrug moiety itself, enhancing lipophilicity and membrane permeability. Upon cellular uptake, intracellular esterases can hydrolyze the ester to release the active carboxylic acid. This strategy is used to improve the oral bioavailability of polar drug candidates. The hydrochloride salt form facilitates formulation and handling during early-stage medicinal chemistry optimization.

Application
Selection Property
Validation Focus
SPPS with orthogonal C‑terminal protection
tert‑Butyl ester orthogonal to Fmoc deprotection
TFA cleavage compatibility with side‑chain protecting groups
Rhodamine fluorophore synthesis
Validated C‑N coupling building block
Reproducibility of published amination method
PROTAC linker design (C2 alkyl)
Short alkyl chain linker
Ternary complex geometry optimization research
β‑Alanine prodrug design
tert‑Butyl ester for lipophilicity modulation studies
Esterase‑mediated hydrolysis research context

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